molecular formula C25H34O7 B570562 6beta-Hydroxydexbudesonide CAS No. 93861-52-0

6beta-Hydroxydexbudesonide

Cat. No.: B570562
CAS No.: 93861-52-0
M. Wt: 446.54
InChI Key: JBVVDXJXIDYDMF-NHBVPODDSA-N
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Description

6β-Hydroxydexbudesonide is a synthetic corticosteroid derivative characterized by a hydroxyl group at the 6β-position of its steroidal backbone. The hydroxyl group at the 6β-position likely influences its metabolic stability, receptor binding affinity, and anti-inflammatory potency compared to other corticosteroids .

Properties

IUPAC Name

(1S,2S,4R,6R,8S,9S,11S,12S,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O7/c1-4-5-21-31-20-10-15-14-9-17(28)16-8-13(27)6-7-23(16,2)22(14)18(29)11-24(15,3)25(20,32-21)19(30)12-26/h6-8,14-15,17-18,20-22,26,28-29H,4-5,9-12H2,1-3H3/t14-,15-,17+,18-,20+,21+,22+,23-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVVDXJXIDYDMF-NHBVPODDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1O[C@@H]2C[C@H]3[C@@H]4C[C@H](C5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93861-52-0
Record name 6beta-Hydroxydexbudesonide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093861520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6.BETA.-HYDROXYDEXBUDESONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80P21U35CE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

The synthesis of 6beta-Hydroxydexbudesonide involves the hydroxylation of budesonide The specific synthetic routes and reaction conditions are not extensively documented in the literatureIndustrial production methods would likely involve controlled hydroxylation reactions using appropriate catalysts and reagents to ensure high yield and purity .

Chemical Reactions Analysis

6beta-Hydroxydexbudesonide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

6beta-Hydroxydexbudesonide has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of budesonide and its derivatives.

    Biology: It is used in studies investigating the biological effects of glucocorticoids on cellular processes.

    Medicine: It is used in pharmacokinetic studies to understand the distribution, metabolism, and excretion of budesonide.

    Industry: It is used in the development of new glucocorticoid-based therapies and formulations

Mechanism of Action

The mechanism of action of 6beta-Hydroxydexbudesonide involves its interaction with the glucocorticoid receptor. Upon binding to the receptor, it mediates changes in gene expression that lead to anti-inflammatory effects. This includes decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and the suppression of immune cell activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6β-Hydroxydexbudesonide with three related compounds based on structural features, applications, and available data.

11-Oxo-6β-Hydroxybetamethasone 17,21-Dipropionate

  • Structural Differences : This compound shares the 6β-hydroxyl group with 6β-Hydroxydexbudesonide but incorporates a 11-oxo group and dipropionate esters at the 17 and 21 positions. These modifications enhance lipophilicity and prolong half-life .
  • Applications: Primarily used in pharmacological research as a reference standard. Its stability under normal conditions and non-reactive nature make it suitable for laboratory studies .
  • Toxicity: Limited data are available, but the compound may produce irritating or toxic fumes upon decomposition. LD₅₀ values (if reported) would be critical for safety assessments .

6α-Hydroxybudesonide

  • Structural Differences: The hydroxyl group at the 6α-position (vs. The formal IUPAC name includes a dodecahydro-naphtho-indeno-dioxolane backbone, emphasizing its complex steroidal framework .
  • Applications: Likely used in research to study the impact of stereoisomerism on corticosteroid activity. No direct therapeutic applications are mentioned in the evidence.

6β-Hydroxycodol

  • Its structure includes a 4,5α-epoxy-morphinan skeleton, highlighting how β-hydroxylation influences metabolic clearance in diverse pharmacological classes .
  • Applications : Used as an analytical reference standard in forensic and metabolic studies, particularly for detecting opioid metabolites .

Comparative Data Table

Compound CAS Number Key Functional Groups Applications Stability/Toxicity
6β-Hydroxydexbudesonide Not provided 6β-hydroxyl, steroidal backbone Pharmacological research (inferred) Data unavailable
11-Oxo-6β-Hydroxybetamethasone 17,21-Dipropionate Not provided 6β-hydroxyl, 11-oxo, dipropionate esters Reference standard, lab studies Stable; may emit toxic fumes
6α-Hydroxybudesonide Alias provided 6α-hydroxyl, complex steroidal framework Stereochemistry research Data unavailable
6β-Hydroxycodol 795-38-0 6β-hydroxyl, morphinan backbone Forensic analysis, opioid metabolism studies Stable (≥5 years at -20°C)

Key Research Findings

  • Impact of Hydroxyl Position : The β-hydroxylation in corticosteroids like 6β-Hydroxydexbudesonide may enhance metabolic resistance compared to α-isomers, as seen in opioid analogs like 6β-Hydroxycodol .
  • Analytical Utility : Compounds like 6β-Hydroxycodol and 11-oxo-6β-hydroxybetamethasone are critical for ISO/IEC-compliant reference standards, underscoring their role in quality control and regulatory compliance .

Biological Activity

6beta-Hydroxydexbudesonide (6β-OH-Dex) is a metabolite of dexamethasone, a synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties. Understanding the biological activity of 6β-OH-Dex is crucial for evaluating its potential therapeutic effects and implications in clinical settings. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of 6β-OH-Dex, including its pharmacokinetics, effects on the hypothalamic-pituitary-adrenal (HPA) axis, and comparative efficacy with other glucocorticoids.

Pharmacokinetics and Metabolism

6β-OH-Dex is primarily formed through the metabolism of dexamethasone. Studies have shown that when administered subcutaneously at a dose of 1 mg/kg in rats, 6β-OH-Dex can completely suppress corticosterone production for at least three hours . This suggests a significant role in modulating HPA axis activity, which is critical for stress response and metabolic regulation.

Table 1: Pharmacokinetic Profile of 6β-Hydroxydexbudesonide

ParameterValue
Dose (subcutaneous)1 mg/kg
Suppression Duration≥3 hours
Cross-reactivity in RIA10% at 50%
Plasma Concentration (post-DEX ingestion)Similar to parent compound

Biological Activity

The biological activity of 6β-OH-Dex has been explored in various contexts, particularly regarding its anti-inflammatory effects. In vitro studies indicate that it may exhibit similar or enhanced anti-inflammatory properties compared to dexamethasone. For instance, research has demonstrated that both compounds can inhibit pro-inflammatory cytokines; however, the exact mechanisms remain under investigation.

Case Study: Effects on Inflammatory Markers

A study conducted on human subjects receiving dexamethasone showed that plasma concentrations of 6β-OH-Dex were comparable to those of dexamethasone itself, indicating that this metabolite may contribute significantly to the overall therapeutic efficacy observed in patients . This finding underscores the importance of considering metabolites like 6β-OH-Dex when evaluating drug efficacy and safety.

Comparative Efficacy with Other Glucocorticoids

Comparative studies suggest that 6β-OH-Dex may have different efficacy profiles compared to other glucocorticoids. For example, it has been observed that while traditional glucocorticoids like prednisolone and hydrocortisone have well-established pharmacological profiles, the unique properties of 6β-OH-Dex could offer advantages in specific therapeutic scenarios, such as in conditions requiring rapid suppression of inflammation.

Table 2: Comparative Efficacy of Glucocorticoids

CompoundAnti-inflammatory ActivityDuration of ActionNotes
DexamethasoneHighLongStandard treatment
PrednisoloneModerateIntermediateCommonly used
HydrocortisoneLowShortUsed for adrenal insufficiency
6β-OH-Dex High Variable Potentially more effective in certain contexts

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